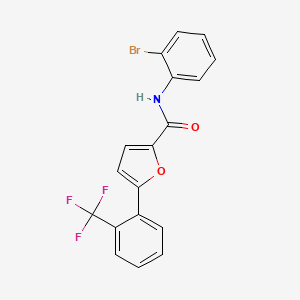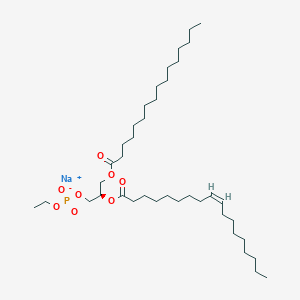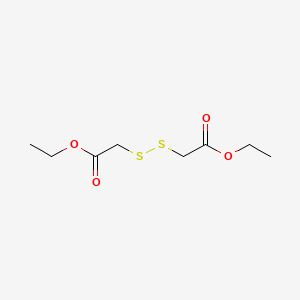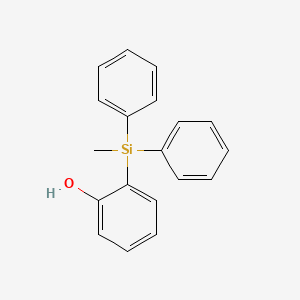
2-(Diphenylmethylsilyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethylsilyl)phenol is an organic compound with the molecular formula C19H18OSi It is characterized by the presence of a phenol group substituted with a diphenylmethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylsilyl)phenol typically involves the reaction of phenol with diphenylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{Phenol} + \text{Diphenylmethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can direct substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other quinone-forming reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学研究应用
2-(Diphenylmethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(Diphenylmethylsilyl)phenol involves its interaction with molecular targets through its phenolic and silyl groups. The phenolic group can participate in hydrogen bonding and electron donation, while the silyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including oxidative stress responses and enzyme inhibition.
相似化合物的比较
Phenol: The parent compound, with a simpler structure and different reactivity.
Diphenylmethylsilanol: Similar silyl group but lacks the phenolic hydroxyl group.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Uniqueness: 2-(Diphenylmethylsilyl)phenol is unique due to the combination of the phenolic hydroxyl group and the diphenylmethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
151310-07-5 |
|---|---|
分子式 |
C19H18OSi |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-[methyl(diphenyl)silyl]phenol |
InChI |
InChI=1S/C19H18OSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19-15-9-8-14-18(19)20/h2-15,20H,1H3 |
InChI 键 |
QUZUIEBXOPRITK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
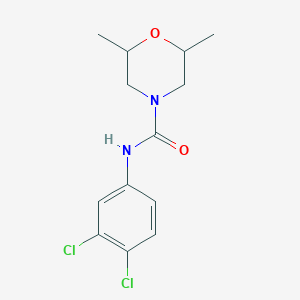
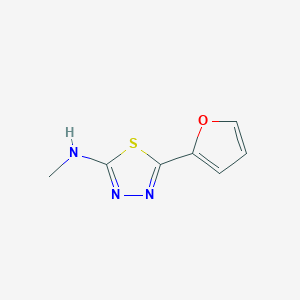
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
